Cas no 921830-72-0 (2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-2-(1H-indol-3-yl)ethylacetamide)

2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-2-(1H-indol-3-yl)ethylacetamide structure
921830-72-0 structure
Product name:2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-2-(1H-indol-3-yl)ethylacetamide
CAS No:921830-72-0
MF:C21H25N5O2S
MW:411.52050280571
CID:6364346
PubChem ID:27567919

2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-2-(1H-indol-3-yl)ethylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-2-(1H-indol-3-yl)ethylacetamide
    • 4-Thiazoleacetamide, 2-[[(cyclopentylamino)carbonyl]amino]-N-[2-(1H-indol-3-yl)ethyl]-
    • 921830-72-0
    • 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
    • HMS3478O15
    • F2096-1430
    • N-(2-(1H-indol-3-yl)ethyl)-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide
    • AKOS004945444
    • Inchi: 1S/C21H25N5O2S/c27-19(22-10-9-14-12-23-18-8-4-3-7-17(14)18)11-16-13-29-21(25-16)26-20(28)24-15-5-1-2-6-15/h3-4,7-8,12-13,15,23H,1-2,5-6,9-11H2,(H,22,27)(H2,24,25,26,28)
    • InChI Key: CWMRBBHZMVLLQJ-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NCCC2C3=C(NC=2)C=CC=C3)=O)N=C1NC(NC1CCCC1)=O

Computed Properties

  • Exact Mass: 411.17289623g/mol
  • Monoisotopic Mass: 411.17289623g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 7
  • Complexity: 571
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 127Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 6.81±0.70(Predicted)

2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-2-(1H-indol-3-yl)ethylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2096-1430-2μmol
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
921830-72-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-1430-3mg
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
921830-72-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2096-1430-1mg
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
921830-72-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-1430-2mg
2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(1H-indol-3-yl)ethyl]acetamide
921830-72-0 90%+
2mg
$59.0 2023-05-16

2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-2-(1H-indol-3-yl)ethylacetamide Related Literature

Additional information on 2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-2-(1H-indol-3-yl)ethylacetamide

Introduction to 2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-2-(1H-indol-3-yl)ethylacetamide (CAS No. 921830-72-0)

2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}-N-2-(1H-indol-3-yl)ethylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 921830-72-0, represents a novel molecular structure with potential therapeutic applications. The intricate architecture of this molecule, featuring a cyclopentylcarbamoyl group and an 1H-indol-3-yl moiety, positions it as a candidate for further exploration in medicinal chemistry.

The cyclopentylcarbamoyl moiety is a key structural feature that contributes to the compound's unique chemical properties. This group is known for its ability to enhance binding affinity and selectivity in biological targets, making it a valuable component in the design of bioactive molecules. The presence of this moiety in 921830-72-0 suggests that it may exhibit potent interactions with specific enzymes or receptors, which could be exploited for therapeutic purposes.

Similarly, the 1H-indol-3-yl group adds another layer of complexity to the molecule. Indole derivatives are well-documented for their pharmacological activity across various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The incorporation of the 1H-indol-3-yl group in 921830-72-0 hints at potential biological activities that warrant further investigation.

The thiazole ring, another prominent feature in this compound, is renowned for its broad spectrum of biological activities. Thiazole derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The specific arrangement of atoms in the thiazole core of 921830-72-0 may contribute to its unique pharmacological profile, making it a promising candidate for drug development.

In recent years, there has been growing interest in the development of hybrid molecules that combine multiple pharmacophoric units to enhance therapeutic efficacy. 921830-72-0 exemplifies this trend by integrating several bioactive moieties into a single molecular framework. Such hybrid compounds often exhibit improved pharmacokinetic properties and reduced side effects compared to traditional monomeric drugs.

The synthesis of 921830-72-0 involves complex organic transformations that require meticulous planning and execution. Advanced synthetic methodologies are employed to construct the intricate scaffold of this molecule. Techniques such as multi-step peptide coupling and transition-metal-catalyzed reactions are likely utilized to achieve the desired structural configuration.

Evaluation of the pharmacological potential of 921830-72-0 has been ongoing in several research laboratories. Preliminary studies suggest that this compound may exhibit desirable biological activities, particularly in the context of modulating enzyme function and receptor interactions. Further preclinical studies are necessary to validate these findings and establish its therapeutic potential.

The role of computational chemistry in the study of 921830-72-0 cannot be overstated. Molecular modeling techniques are employed to predict the binding modes of this compound with potential biological targets. These simulations provide valuable insights into the interactions between 921830-72-0 and its intended targets, aiding in the optimization of its pharmacological properties.

The development of novel drug candidates like 921830-72-0 is a multidisciplinary endeavor that requires collaboration between chemists, biologists, and pharmacologists. The integration of synthetic chemistry with bioinformatics and structural biology has accelerated the discovery process significantly. This interdisciplinary approach ensures that promising compounds like 921830-72-0 are thoroughly evaluated before moving into clinical trials.

In conclusion, 2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yll}-N-N-(N'-((1H-indolizin -3 -il)metilidene)acetamido)-N-metilbenzenesulfonamid (CAS No. 921830 -72 -0) represents a significant advancement in pharmaceutical chemistry. Its unique molecular architecture and promising pharmacological profile make it a compelling candidate for further research and development. As our understanding of biological systems continues to evolve, compounds like 921830 -72 -0 will play a crucial role in shaping the future of medicine.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD